molecular formula C9H12O4 B160601 Diallyl malonate CAS No. 1797-75-7

Diallyl malonate

Cat. No.: B160601
CAS No.: 1797-75-7
M. Wt: 184.19 g/mol
InChI Key: AOESAXAWXYJFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl malonate is an organic compound with the molecular formula C9H12O4. It is a diester of malonic acid and is characterized by the presence of two allyl groups attached to the malonate core. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl malonate can be synthesized through the esterification of malonic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically involves heating malonic acid and allyl alcohol with a strong acid such as sulfuric acid to facilitate the formation of this compound through a dehydration mechanism.

Industrial Production Methods: In industrial settings, this compound is produced by reacting malonic acid with allyl chloride in the presence of a base such as sodium hydroxide. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form diallyl malonic acid.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different substituted malonates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Diallyl malonic acid.

    Substitution: Substituted malonates with various functional groups.

Scientific Research Applications

Diallyl malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of carbocyclic nucleoside analogues and other complex molecules.

    Biology: Research into its biological activity and potential therapeutic applications is ongoing.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diallyl malonate involves its ability to participate in various chemical reactions due to the presence of reactive allyl groups. These groups can undergo polymerization, oxidation, and substitution reactions, making this compound a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Diethyl malonate: Another diester of malonic acid, but with ethyl groups instead of allyl groups.

    Dimethyl malonate: Similar to diethyl malonate but with methyl groups.

    Diallyl maleate: Contains allyl groups but is derived from maleic acid instead of malonic acid.

Uniqueness of Diallyl Malonate: this compound is unique due to the presence of allyl groups, which provide distinct reactivity compared to other malonates. The allyl groups allow for unique polymerization and substitution reactions, making it valuable in specific synthetic applications.

Properties

IUPAC Name

bis(prop-2-enyl) propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESAXAWXYJFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281238
Record name DIALLYL MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797-75-7
Record name 1797-75-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIALLYL MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an autoclave, 7.65 g (0.1 mol) of allyl chloride were added to a solution of 2.96 g (20 mmol) of disodium malonate and 0.64 g (2 mmol) of tetrabutylammonium bromide in 5 ml of water and 10 ml of chlorobenzene. The mixture was heated to 100° C. over a period of 30 minutes, with the pressure in the autoclave rising to 2.5 bar. After a reaction time of 3½ hours at 100° C., the mixture was cooled to room temperature and depressurized. The aqueous phase was extracted with tert-butyl methyl ether (2×5 ml). The combined organic phases were dried over sodium sulfate and analyzed by gas chromatography (internal standard: dimethyl succinate). The product yield was 16 percent.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
16%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diallyl malonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diallyl malonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diallyl malonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diallyl malonate
Reactant of Route 5
Reactant of Route 5
Diallyl malonate
Reactant of Route 6
Reactant of Route 6
Diallyl malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.